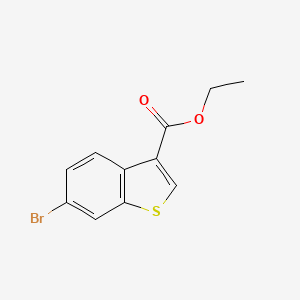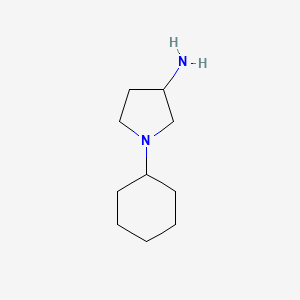![molecular formula C28H25ClN4O4 B2604348 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 892288-76-5](/img/no-structure.png)
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O4 and its molecular weight is 516.98. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
The compound 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide belongs to a class of chemicals that have been a subject of various scientific studies due to their potential therapeutic applications. Research has focused on synthesizing novel compounds within this chemical class and evaluating their biological activities.
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds similar to the one and assessed them for anti-inflammatory and analgesic properties. The research found that some of these compounds exhibited significant activity in inhibiting cyclooxygenase-1/2 (COX-1/2) and demonstrated analgesic and anti-inflammatory effects.
Antimicrobial Agents : Debnath and Ganguly (2015) conducted research on related compounds, synthesizing derivatives that were evaluated for their antibacterial and antifungal activities. This study, detailed in Debnath & Ganguly, 2015, found that some synthesized compounds showed promising activities against various pathogenic microorganisms.
Anticancer Activity : In another study, the synthesis and biological activities of analogues of aminopterin and folic acid, which are related to the compound , were explored. Su et al. (1986) found significant anticancer activity in vitro and in vivo for these analogues (Su et al., 1986).
COX Inhibitors and Analgesic Activity : Al-Ostoot et al. (2020) synthesized new indole acetamide derivatives, one of which was confirmed for anti-inflammatory activity through in silico modeling, targeting COX-1 and 2 domains. This is detailed in the study by Al-Ostoot et al., 2020.
Cytotoxic Activity Against Cancer Cells : Al-Sanea et al. (2020) synthesized certain acetamide derivatives to find new anticancer agents, one of which showed appreciable cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole with N-(2-chlorobenzyl)acetamide.", "Starting Materials": [ "3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "N-(2-chlorobenzyl)acetamide" ], "Reaction": [ "To a solution of 3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole (1.0 equiv) in dry DMF, add N-(2-chlorobenzyl)acetamide (1.2 equiv) and stir for 24 hours at room temperature.", "After completion of the reaction, pour the reaction mixture into water and extract with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired compound as a solid." ] } | |
CAS-Nummer |
892288-76-5 |
Produktname |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide |
Molekularformel |
C28H25ClN4O4 |
Molekulargewicht |
516.98 |
IUPAC-Name |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C28H25ClN4O4/c1-31-23-13-12-20(37-2)14-21(23)25-26(31)27(35)33(16-18-8-4-3-5-9-18)28(36)32(25)17-24(34)30-15-19-10-6-7-11-22(19)29/h3-14H,15-17H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
VEBDUSPNJCCVFF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





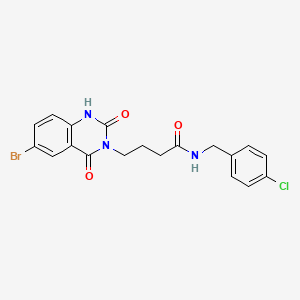
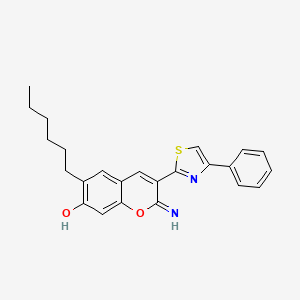
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)
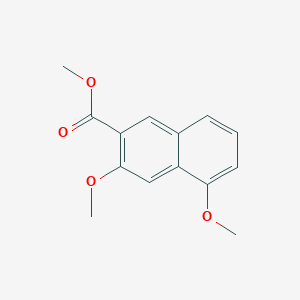
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)
![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)
